molecular formula C7H13N5O3 B14785583 Oxadiazole-1

Oxadiazole-1

Cat. No.: B14785583
M. Wt: 215.21 g/mol
InChI Key: GBRIVGUQMYWVTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazole-1 is a heterocyclic aromatic compound that belongs to the oxadiazole family, which consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is known for its diverse applications in medicinal chemistry, materials science, and agriculture due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxadiazole-1 can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of an acylhydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride can yield this compound . Another method involves the use of mercury oxide in the presence of iodine to prepare 2-aryl-1,3,4-oxadiazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. One such method is the oxidative cyclization of aroyl hydrazones in the presence of a base like potassium carbonate, which offers good functional group compatibility and high yields .

Chemical Reactions Analysis

Types of Reactions

Oxadiazole-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include oxadiazole N-oxides, hydrazine derivatives, and various substituted oxadiazoles .

Scientific Research Applications

Oxadiazole-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxadiazole-1 involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound derivatives can inhibit enzymes or receptors involved in disease progression. The nitrogen and oxygen atoms in the oxadiazole ring can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Oxadiazole-1 can be compared with other similar compounds such as:

  • 1,2,4-Oxadiazole
  • 1,2,5-Oxadiazole (Furazan)
  • 1,3,4-Oxadiazole

These compounds share the oxadiazole core structure but differ in the positions of the nitrogen and oxygen atoms within the ring. This compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H13N5O3

Molecular Weight

215.21 g/mol

IUPAC Name

3-amino-3-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C7H13N5O3/c8-3(1-5(10)14)7-11-6(12-15-7)4(9)2-13/h3-4,13H,1-2,8-9H2,(H2,10,14)

InChI Key

GBRIVGUQMYWVTC-UHFFFAOYSA-N

Canonical SMILES

C(C(C1=NC(=NO1)C(CO)N)N)C(=O)N

Origin of Product

United States

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